methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(2-furylmethyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
The compound methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(2-furylmethyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate has been explored in the synthesis of heterocyclic compounds, showcasing its utility in creating diverse molecular structures. For instance, Balogh et al. (2009) detailed the synthesis of 4-substituted and 6-substituted 1,6-naphthyridin-5(6H)-ones, demonstrating the versatility of naphthyridines in synthesizing complex molecules with potential biological activities Balogh et al., 2009. Similarly, the work by Deady et al. (2005, 2003) on carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones highlighted their cytotoxic activity, further emphasizing the compound's role in medicinal chemistry research Deady et al., 2005; Deady et al., 2003.
Applications in Heterocyclic Chemistry
The synthesis and transformation of diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate into various heterocyclic systems, as reported by Zupančič et al. (2009), illustrate the potential of this compound in generating novel pharmacophores Zupančič et al., 2009. This exploration into pyridopyrimidine carboxylates opens new avenues for drug discovery and development.
Novel Heterocyclic Systems and Drug Discovery
The compound's involvement in the creation of new heterocyclic systems, as discussed by Uršič et al. (2009) and Pirnat et al. (2010), underscores its significance in the development of new medicinal agents Uršič et al., 2009; Pirnat et al., 2010. These studies highlight the compound's utility in synthesizing complex molecules with potential therapeutic applications.
Properties
IUPAC Name |
methyl 2-[(E)-2-(dimethylamino)ethenyl]-6-(furan-2-ylmethyl)-5-oxo-1,6-naphthyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-21(2)8-6-17-15(19(24)25-3)11-14-16(20-17)7-9-22(18(14)23)12-13-5-4-10-26-13/h4-11H,12H2,1-3H3/b8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NACZFMURHPCIGV-SOFGYWHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C=C2C(=N1)C=CN(C2=O)CC3=CC=CO3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C=C2C(=N1)C=CN(C2=O)CC3=CC=CO3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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